methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzoate
Übersicht
Beschreibung
Methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzoate is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as 'AZD-9291' and is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).
Wissenschaftliche Forschungsanwendungen
Methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzoate has been extensively studied for its scientific research applications. This compound has shown promising results in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to first and second-generation this compound-TKIs. AZD-9291 has been shown to selectively target mutant forms of this compound, which are commonly found in NSCLC patients. This compound has also been studied for its potential use in the treatment of other types of cancer, such as breast cancer and head and neck squamous cell carcinoma.
Wirkmechanismus
Methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzoate acts as a covalent inhibitor of this compound, which is a transmembrane receptor tyrosine kinase that plays a crucial role in the regulation of cell growth and proliferation. This compound selectively targets mutant forms of this compound, such as the T790M mutation, which is commonly found in NSCLC patients. AZD-9291 irreversibly binds to the cysteine residue in the ATP-binding pocket of this compound, leading to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects. This compound has been shown to effectively inhibit the growth of tumor cells that express mutant forms of this compound. AZD-9291 has also been shown to induce apoptosis, which is a programmed cell death process that is essential for the elimination of cancer cells. Additionally, this compound has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzoate has several advantages and limitations for lab experiments. One of the main advantages of this compound is its high selectivity for mutant forms of this compound, which makes it a promising candidate for cancer treatment. Additionally, AZD-9291 has been shown to have minimal toxicity to normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of this compound is its relatively short half-life, which may limit its efficacy in vivo. Additionally, the development of resistance to AZD-9291 has been reported, which may limit its long-term effectiveness in cancer treatment.
Zukünftige Richtungen
There are several future directions for the research and development of methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxy-2-azetidinyl]benzoate. One of the main areas of future research is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, the development of new derivatives of AZD-9291 with improved pharmacological properties is an area of active research. Another area of future research is the identification of biomarkers that can predict the response to AZD-9291 in cancer patients. Finally, the combination of AZD-9291 with other cancer therapies, such as immunotherapy, is an area of active investigation.
Eigenschaften
IUPAC Name |
methyl 4-[1-(3-chlorophenyl)-4-oxo-3-phenoxyazetidin-2-yl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO4/c1-28-23(27)16-12-10-15(11-13-16)20-21(29-19-8-3-2-4-9-19)22(26)25(20)18-7-5-6-17(24)14-18/h2-14,20-21H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCYYIILDZWEFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=CC=C3)Cl)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.